molecular formula C11H9ClN2O B14249115 4-Amino-3-(3-chlorophenoxy)pyridine CAS No. 509076-66-8

4-Amino-3-(3-chlorophenoxy)pyridine

Cat. No.: B14249115
CAS No.: 509076-66-8
M. Wt: 220.65 g/mol
InChI Key: IFSRPSZBWRYJSS-UHFFFAOYSA-N
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Description

4-Amino-3-(3-chlorophenoxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 4-position and a 3-chlorophenoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3-chlorophenoxy)pyridine typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a phenoxy group. One common method is the reaction of 4-amino-3-chloropyridine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3-chlorophenoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(3-chlorophenoxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(4-chlorophenoxy)pyridine: Similar structure but with a chlorine atom at the 4-position of the phenoxy group.

    4-Amino-3-(3-bromophenoxy)pyridine: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-3-(3-methylphenoxy)pyridine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-Amino-3-(3-chlorophenoxy)pyridine is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can result in different pharmacological and chemical properties compared to its analogs.

Properties

CAS No.

509076-66-8

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(3-chlorophenoxy)pyridin-4-amine

InChI

InChI=1S/C11H9ClN2O/c12-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)13/h1-7H,(H2,13,14)

InChI Key

IFSRPSZBWRYJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=CN=C2)N

Origin of Product

United States

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